2-Ethylazepane
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Overview
Description
2-Ethylazepane is a cyclic organic compound with a seven-membered ring structure and an ethyl group attached to the second carbon atomThis compound is a tertiary amine and has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,6-diaminohexane with ethyl bromide in the presence of a base, leading to the formation of the seven-membered ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: The ethyl group or other substituents on the azepane ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azepane derivatives .
Scientific Research Applications
2-Ethylazepane has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and polymers, such as polyurethane and polyamide resins.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique chemical structure and biological properties.
Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of 2-Ethylazepane involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Azepane: The parent compound with a seven-membered ring structure without the ethyl group.
Hexamethyleneimine: A six-membered ring analog with similar properties.
Piperidine: A six-membered ring compound with one nitrogen atom, often used in similar applications.
Uniqueness: 2-Ethylazepane is unique due to its seven-membered ring structure with an ethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits .
Properties
IUPAC Name |
2-ethylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-8-6-4-3-5-7-9-8/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNQKEGSBHCDHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402052 |
Source
|
Record name | 2-ethylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80053-54-9 |
Source
|
Record name | 2-ethylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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